Methyl 3-(pyrimidin-2-yl)prop-2-ynoate
Description
Methyl 3-(pyrimidin-2-yl)prop-2-ynoate is a propargyl ester derivative featuring a pyrimidine aromatic heterocycle. Its structure comprises a pyrimidin-2-yl group (C₄H₃N₂) linked via a triple bond to a methyl propiolate moiety (COOCH₃). The pyrimidine ring introduces electron-withdrawing effects and hydrogen-bonding capabilities, distinguishing it from simpler phenyl-based analogs.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
methyl 3-pyrimidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)4-3-7-9-5-2-6-10-7/h2,5-6H,1H3 |
InChI Key |
NXSHAIKLJWOWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyrimidin-2-yl)prop-2-ynoate typically involves the reaction of pyrimidine derivatives with propargyl bromide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyrimidin-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 3-(pyrimidin-2-yl)prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrimidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Features
- Pyrimidin-2-yl Substituent : The pyrimidine ring (C₄H₃N₂) contains two nitrogen atoms, making it highly electron-deficient. This enhances the electrophilicity of the alkyne, promoting reactivity in cycloaddition reactions (e.g., Huisgen). The nitrogen atoms also enable hydrogen bonding, improving solubility in polar solvents and influencing crystallinity .
- Fluorophenyl and Cyanophenyl Substituents: The 4-fluorophenyl group (C₆H₄F) introduces moderate electron withdrawal via inductive effects, while the 4-cyanophenyl group (C₆H₄CN) exerts a stronger electron-withdrawing effect. Both substituents lack hydrogen-bonding donors, relying on van der Waals and halogen interactions for crystal packing .
Research Findings and Data
Physicochemical Properties
| Property | This compound | Methyl 3-(4-fluorophenyl)prop-2-ynoate | Methyl 3-(4-cyanophenyl)prop-2-ynoate |
|---|---|---|---|
| Solubility in Water | Low (polar aprotic solvents preferred) | Very low (lipophilic solvents preferred) | Low |
| Melting Point | High (due to H-bonding) | Moderate | Moderate |
| Reactivity in CuAAC | High | Moderate | Very high |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
